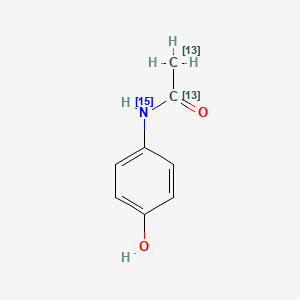
Acetaminophen-13C2, 15N1
概述
描述
Acetaminophen-13C2, 15N1 is a stable isotope-labeled variant of acetaminophen, commonly known as paracetamol. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The molecular formula of this compound is C6H9NO2, and it has a molecular weight of 154.14 g/mol .
作用机制
Target of Action
Acetaminophen-13C2, 15N1, also known as Paracetamol-13C2, 15N1, is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions, including pain, fever, and inflammation .
Mode of Action
The primary mode of action of this compound involves the inhibition of COX-2, thereby reducing the production of prostaglandins . This results in the alleviation of pain and reduction of fever . .
Biochemical Pathways
This compound is metabolized primarily in the liver, and to a lesser extent in the kidney and intestine . After administration, it is mostly converted into pharmacologically inactive glucuronide and sulfate conjugates . A minor fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , which is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine .
Pharmacokinetics
This compound is widely used for its analgesic and antipyretic properties in many over-the-counter formulations in both adults and children . The maximum recommended therapeutic dose of this compound is 4 g/day in adults and 50-75 mg/kg/day in children . Consumption of a single dose greater than 7 g in an adult and 150 mg/kg in a child is considered potentially toxic to the liver and kidneys due to the highly active metabolite NAPQI .
Result of Action
The primary result of this compound action is the relief of pain and reduction of fever . This is achieved through the inhibition of COX-2 and the subsequent reduction in prostaglandin production . At high doses, this compound can lead to liver damage due to the accumulation of the toxic metabolite napqi .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, the antituberculosis drug isoniazid induces CYP2E1, which is crucial for acetaminophen metabolism through the oxidation pathway. Co-administration of isoniazid with acetaminophen was reported to increase acetaminophen oxidation, promote GSH depletion and NAPQI formation, and ultimately lead to increased hepatotoxicity .
生化分析
Biochemical Properties
Acetaminophen-13C2, 15N1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation .
Cellular Effects
This compound influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen-13C2, 15N1 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetaminophen molecule. One common method is the two-step synthesis starting from p-aminophenol. The first step involves the acetylation of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol (acetaminophen). The reaction conditions include the use of a solvent such as ethyl acetate and a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic enrichment .
化学反应分析
Types of Reactions
Acetaminophen-13C2, 15N1 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imine derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Parent amine (p-aminophenol).
Substitution: Halogenated or nitrated acetaminophen derivatives.
科学研究应用
Acetaminophen-13C2, 15N1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
相似化合物的比较
Similar Compounds
Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.
Paracetamol-13C2, 15N: Another isotopically labeled variant with similar applications.
N-acetyl-p-aminophenol: A precursor in the synthesis of acetaminophen
Uniqueness
Acetaminophen-13C2, 15N1 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, making it invaluable in scientific studies .
属性
IUPAC Name |
N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-ZDDXGAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
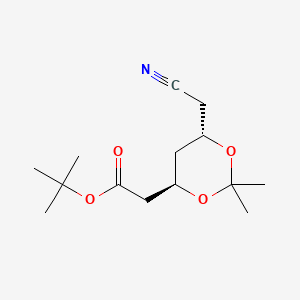
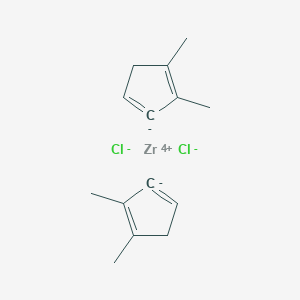
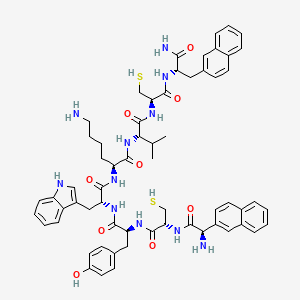
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)
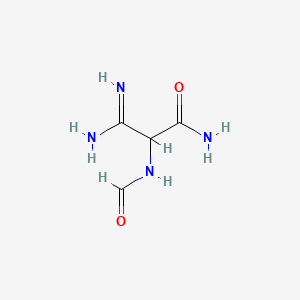
![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)
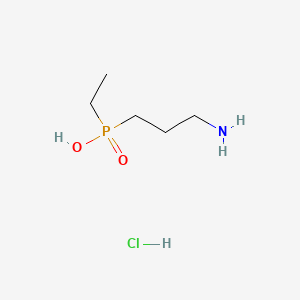
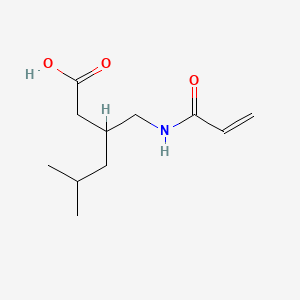

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
